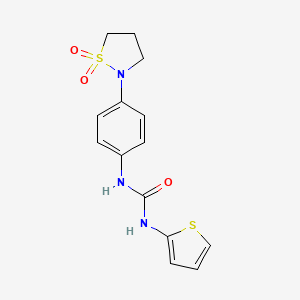

1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

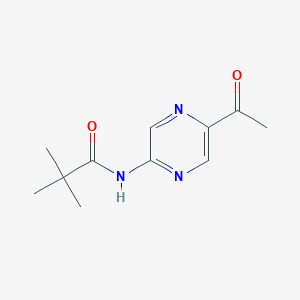

The compound 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-yl)urea is a derivative of urea, which is a class of compounds known for their biological activity and potential therapeutic applications. Urea derivatives are often explored for their potential as kinase inhibitors, antibacterial agents, and anticancer compounds due to their ability to interact with various biological targets .

Synthesis Analysis

The synthesis of urea derivatives typically involves the formation of a carbodiimide intermediate, followed by a sequential addition-dehydration with acyl hydrazides or other suitable reagents. The electronic and steric effects of the substituents on the phenyl rings play a crucial role in the formation of the intermediary carbodiimide and the direction of the subsequent ring closure . In the context of 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-yl)urea, similar synthetic strategies could be employed, with particular attention to the isothiazolidin and thiophene substituents that may influence the reactivity and outcome of the synthesis.

Molecular Structure Analysis

The molecular structure of urea derivatives is critical in determining their biological activity. The presence of electron-withdrawing or electron-donating groups, as well as the spatial arrangement of these groups, can significantly affect the compound's ability to bind to biological targets. For instance, electron-withdrawing groups at the ortho position of the phenyl ring have been found to enhance antibacterial activity . The specific structure of 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-yl)urea suggests potential interactions with biological targets due to the presence of the isothiazolidin dioxido and thiophene moieties.

Chemical Reactions Analysis

Urea derivatives can undergo various chemical reactions, including redox reactions, which can lead to the formation of metal chelates. These reactions are influenced by the central ion and the substituents present on the urea molecule . The reactivity of 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-yl)urea in redox processes could be explored to understand its potential for forming metal complexes, which may have implications for its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are essential for their practical application as therapeutic agents. These properties are influenced by the molecular structure and substituents present on the urea backbone. For example, the introduction of thiourea moieties has been associated with pronounced cancer cell growth inhibitory effects, suggesting that such modifications can enhance biological activity . The specific properties of 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-yl)urea would need to be characterized to assess its suitability for further development as a therapeutic agent.

Scientific Research Applications

Synthesis of Derivatives and Biological Activities

Antiparkinsonian Activity : Urea and thiourea derivatives have been synthesized for their potential antiparkinsonian activities. These compounds were tested for their ability to mitigate haloperidol-induced catalepsy in mice, with some showing significant neuroprotective properties that may contribute to Parkinson's disease treatment strategies (Azam, Ahmed, & Alkskas, 2009).

Antimicrobial and Anticancer Properties : Novel urea derivatives have been synthesized with an emphasis on exploring their antimicrobial and anticancer activities. These studies highlight the potential of such compounds in developing new therapeutic agents against various bacterial strains and cancer cell lines (Aaramadaka et al., 2007).

Supramolecular Chemistry Applications : The synthesis of glycolurils and their analogues, which include urea and thiourea derivatives, has found applications in supramolecular chemistry. These compounds serve as building blocks for creating complex molecular structures with potential uses in drug development and material science (Kravchenko, Baranov, & Gazieva, 2018).

Enzyme Inhibition for Therapeutic Applications : Urea and thiourea derivatives have been evaluated for their inhibitory activity against enzymes such as acetylcholinesterase, highlighting their potential in treating diseases related to enzyme dysfunction, such as Alzheimer's (Vidaluc et al., 1995).

properties

IUPAC Name |

1-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-thiophen-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S2/c18-14(16-13-3-1-9-21-13)15-11-4-6-12(7-5-11)17-8-2-10-22(17,19)20/h1,3-7,9H,2,8,10H2,(H2,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUYNUACOXPDVGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)NC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-Chloro-2-nitrophenyl)[4-(2-fluorophenyl)piperazino]methanone](/img/structure/B2523717.png)

![5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-[(2-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2523718.png)

![(2Z)-3-(4-chlorophenyl)-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2523724.png)

![Ethyl 5-cyano-6-[(4-ethoxy-2,4-dioxobutyl)sulfanyl]-4-(2-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B2523725.png)

![1-Cyclohexyl-3-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2523735.png)

![N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide](/img/structure/B2523737.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-fluorobenzyl)thio)quinazolin-4-amine](/img/structure/B2523739.png)